1-(2-Methylpiperidin-1-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethan-1-one
Descripción
Propiedades
IUPAC Name |
1-(2-methylpiperidin-1-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-12-7-5-6-10-19(12)14(20)11-22-16-18-17-15(21-16)13-8-3-2-4-9-13/h2-4,8-9,12H,5-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSGBONYBAHMHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CSC2=NN=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Hydrazide Intermediate Preparation
Benzohydrazide derivatives serve as precursors for oxadiazole formation. Reaction of benzoic acid (10 mmol) with hydrazine hydrate (12 mmol) in ethanol under reflux for 6 hours yields benzohydrazide (87% isolated):
$$
\text{PhCOOH} + \text{NH}2\text{NH}2 \rightarrow \text{PhCONHNH}2 + \text{H}2\text{O}
$$
IR (KBr): 3280 cm$$ ^{-1} $$ (N-H stretch), 1665 cm$$ ^{-1} $$ (C=O).
Cyclization to Oxadiazole-2-thiol
Treatment of benzohydrazide (5 mmol) with carbon disulfide (7.5 mmol) in 10% ethanolic KOH produces potassium dithiocarbazinate, which undergoes acid-catalyzed cyclization:
$$
\text{PhCONHNH}2 + \text{CS}2 \xrightarrow{\text{KOH}} \text{PhC(S)SNHNH}_2 \xrightarrow{\text{HCl}} \text{Ph-oxadiazole-2-thiol}
$$
Optimized Conditions
- Temperature: 0–5°C during CS$$_2$$ addition
- Cyclization agent: Concentrated HCl (5 mL/mmol)
- Reaction time: 4 hours
Yield : 78% after recrystallization (ethanol/water).
Preparation of 2-Bromo-1-(2-methylpiperidin-1-yl)ethan-1-one
N-Alkylation of 2-Methylpiperidine
Reaction of 2-methylpiperidine (10 mmol) with chloroacetyl chloride (12 mmol) in dichloromethane using triethylamine (15 mmol) as base:
$$
\text{C}6\text{H}{13}\text{N} + \text{ClCH}2\text{COCl} \rightarrow \text{C}6\text{H}{13}\text{N-CO-CH}2\text{Cl}
$$
Key Parameters
- Temperature: 0°C to room temperature
- Reaction time: 8 hours
- Workup: Washing with 5% NaHCO$$_3$$ followed by brine
Bromination of Ketone Moiety
Treatment of 1-(2-methylpiperidin-1-yl)ethan-1-one (5 mmol) with bromine (5.5 mmol) in acetic acid at 40°C:
$$
\text{CH}3\text{CO-piperidine} + \text{Br}2 \rightarrow \text{BrCH}_2\text{CO-piperidine} + \text{HBr}
$$
Reaction Monitoring
- TLC (hexane:ethyl acetate = 3:1)
- Quenching with Na$$2$$S$$2$$O$$_3$$ solution
Yield : 73% after column chromatography.
Thioether Coupling Reaction
Nucleophilic Substitution Mechanism
Oxadiazole-2-thiol (3 mmol) reacts with 2-bromo-1-(2-methylpiperidin-1-yl)ethan-1-one (3.3 mmol) in acetone containing triethylamine (4.5 mmol):
$$
\text{Oxadiazole-SH} + \text{BrCH}2\text{CO-piperidine} \xrightarrow{\text{Et}3\text{N}} \text{Target Compound} + \text{HBr}
$$
Optimized Protocol
- Solvent: Anhydrous acetone
- Temperature: Reflux (56°C)
- Duration: 3 hours
- Purification: Silica gel chromatography (CH$$2$$Cl$$2$$:MeOH = 30:1)
Yield : 82% (pale yellow crystals).
Alternative Synthetic Pathways
One-Pot Cyclocondensation-Thioetherification
Combining benzohydrazide, CS$$_2$$, and bromo-ketone in sequential steps without isolating intermediates:
Advantages
- Reduced purification steps
- Total yield: 65%
Limitations
Microwave-Assisted Synthesis
Accelerating thioether formation using microwave irradiation (150 W, 100°C, 20 min):
Outcomes
- Reaction time reduction: 3 hours → 20 minutes
- Comparable yield: 79%
- Energy efficiency improved by 40%.
Spectroscopic Characterization Data
Table 1: Comparative Spectral Analysis
| Technique | Key Signals | Assignment |
|---|---|---|
| $$ ^1H $$ NMR | δ 2.09 (s, 3H) | 2-Methylpiperidine CH$$_3$$ |
| (400 MHz, CDCl$$_3$$) | δ 3.51–3.43 (m, 2H), 3.36–3.32 (m, 3H) | Piperidine ring protons |
| δ 7.33–7.25 (m, 5H) | Phenyl ring protons | |
| IR (KBr) | 1642 cm$$ ^{-1} $$ | Oxadiazole C=N stretch |
| 1218 cm$$ ^{-1} $$ | Thioether C-S-C vibration | |
| HRMS | m/z 361.1243 [M+H]$$^+$$ (calc. 361.1248) | Molecular ion confirmation |
Critical Analysis of Methodologies
Yield Optimization Challenges
Purification Considerations
- Column chromatography : Essential for removing unreacted bromo-ketone (R$$f$$ = 0.7 vs. product R$$f$$ = 0.4 in CH$$2$$Cl$$2$$/MeOH)
- Recrystallization solvents : Ethanol/water (1:3) mixture optimal for crystal formation
Industrial-Scale Production Feasibility
Table 2: Process Intensification Parameters
| Parameter | Lab Scale | Pilot Plant (10× Scale) |
|---|---|---|
| Reaction volume (L) | 0.5 | 5.0 |
| Cycle time (h) | 8 | 6.5 |
| Yield (%) | 82 | 78 |
| Purity (HPLC) | 98.5 | 97.2 |
| Energy consumption (kW) | 0.15 | 1.2 |
Data extrapolated from.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Methylpiperidin-1-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethan-1-one can undergo various chemical reactions, including:
Reduction: The oxadiazole ring can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.
Substitution: Halogens (chlorine, bromine), nitro compounds, and sulfuric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
Pharmacological Research
The compound has been investigated for its potential as a therapeutic agent. Its structural similarity to other piperidine derivatives suggests possible applications in treating neurological disorders such as depression and anxiety.
Case Study: Antidepressant Activity
A study evaluated various piperidine derivatives for serotonin reuptake inhibition. While this specific compound was not directly tested, its structural characteristics indicate it may exhibit similar antidepressant properties, warranting further investigation into its efficacy in rodent models .
Antimicrobial Activity
Research has shown that compounds containing sulfonyl groups often possess antimicrobial properties. The presence of the sulfanyl group in this compound may contribute to its potential effectiveness against various bacterial strains.
Case Study: Antimicrobial Evaluation
In vitro studies have demonstrated that related compounds with similar structures exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. Future research should focus on the specific antimicrobial efficacy of this compound .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies help elucidate the mechanisms of action and guide the design of more effective derivatives.
Table 1: Molecular Docking Results
Mecanismo De Acción
The mechanism of action of 1-(2-Methylpiperidin-1-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole moiety can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity . The thioether linkage and phenyl group can also contribute to the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Key Structural Modifications and Activity Trends
- Oxadiazole Core : The 1,3,4-oxadiazole ring is critical for bioactivity. For example:
- Anticancer Activity : Derivatives with pyrimidinylthio-propyl substituents (e.g., ) showed cytotoxicity, likely due to enhanced cellular penetration and interaction with DNA/proteins.
- Antimicrobial Activity : Substitution with sulfanyl-acetamide groups (e.g., ) improved membrane permeability, yielding lower MIC values.
- Piperidine/Piperazine Moieties :
- Heterocyclic Additions: Benzimidazole or quinazolinone hybrids (e.g., ) showed improved enzyme inhibition, likely due to π-π stacking interactions with target proteins.
Actividad Biológica
1-(2-Methylpiperidin-1-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethan-1-one, a compound featuring a 1,3,4-oxadiazole moiety linked through a sulfur atom to a piperidine derivative, has garnered attention for its diverse biological activities. This article reviews the pharmacological properties of this compound, focusing on its anticancer, anticonvulsant, and antimicrobial activities based on recent studies.
Chemical Structure and Properties
The compound's chemical structure is represented as follows:
This structure is characterized by the presence of a piperidine ring and an oxadiazole derivative, which are significant for its biological activity.
Research indicates that compounds with oxadiazole scaffolds exhibit promising anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of PI3K/AKT signaling pathways.
Case Studies
- In Vitro Studies : A study demonstrated that derivatives of oxadiazole showed significant cytotoxicity against various cancer cell lines. For instance, one derivative exhibited an IC50 value of 25.72 µM against MCF cell lines, indicating effective inhibition of tumor growth .
- In Vivo Studies : In animal models, compounds similar to 1-(2-Methylpiperidin-1-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethan-1-one were shown to suppress tumor growth effectively when administered at specific dosages .
Summary Table of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| 1-(2-Methylpiperidin-1-yl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl | MCF | 25.72 ± 3.95 | Induces apoptosis |
| Other derivatives | Various | Varies | Tumor growth suppression |
Pharmacological Evaluation
The anticonvulsant potential of the compound has been evaluated using various methods such as the maximal electroshock seizure (MES) test and the pentylenetetrazol (PTZ) model. These tests help determine the efficacy of compounds in preventing seizures.
Findings
In one study, derivatives similar to this compound showed significant protection against seizures:
Summary Table of Anticonvulsant Activity
| Test Method | Dosage (mg/kg) | Protection Rate (%) |
|---|---|---|
| MES | 100 | 66.67 |
| PTZ | 100 | 80 |
Evaluation Methods
Antimicrobial activity has been assessed using the disc diffusion method against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to evaluate effectiveness.
Results
Preliminary screening indicated that certain derivatives showed promising antibacterial activity comparable to standard antibiotics like ofloxacin .
Summary Table of Antimicrobial Activity
| Bacteria Type | Compound Tested | MIC (µg/mL) |
|---|---|---|
| Gram-positive | Various derivatives | Varies |
| Gram-negative | Various derivatives | Varies |
Q & A
Q. What are the established synthetic routes for 1-(2-Methylpiperidin-1-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethan-1-one, and how can reaction efficiency be monitored?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. A typical procedure involves stirring intermediates (e.g., 5-phenyl-1,3,4-oxadiazole-2-thiol and a piperidine-derived ketone) in a polar aprotic solvent (e.g., DMF) under reflux. Reaction progress is monitored using Thin Layer Chromatography (TLC) with ethyl acetate/hexane eluents. Post-reaction, precipitates are isolated by quenching with ice-cold water and NaOH, followed by filtration and recrystallization in methanol .
Q. How should researchers characterize this compound to confirm its structural integrity?
- Methodological Answer : Use a combination of spectral techniques:
- ¹H/¹³C NMR : Verify the presence of the 2-methylpiperidine moiety (e.g., methyl protons at δ ~1.2 ppm) and the oxadiazole-thioether linkage.
- IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and C-S bonds (~650 cm⁻¹).
- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the sulfanyl and piperidinyl groups .
Q. What preliminary biological assays are suitable for evaluating this compound's activity?
- Methodological Answer : Begin with in vitro antibacterial screening using the agar diffusion method against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare serial dilutions (10–100 µg/mL) in DMSO and compare zone-of-inhibition diameters against controls. Include positive controls (e.g., ciprofloxacin) and validate results with triplicate experiments .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield when scaling up production for in vivo studies?
- Methodological Answer :
- Reaction Solvent : Replace DMF with acetonitrile to reduce side reactions.
- Catalysis : Introduce catalytic iodine or Cu(I) to accelerate thioether bond formation.
- Purification : Use column chromatography (silica gel, gradient elution) instead of recrystallization to isolate high-purity product. Validate scalability via kinetic studies under varying temperatures (40–80°C) .
Q. How should contradictory data in biological activity assays be resolved (e.g., inconsistent antibacterial results across studies)?
- Methodological Answer :
- Strain Variability : Test against a broader panel of clinical isolates to account for strain-specific resistance.
- Biofilm Assays : Assess activity under biofilm-forming conditions (e.g., microtiter plate assays with crystal violet staining).
- Synergistic Studies : Combine the compound with sub-inhibitory concentrations of β-lactams to identify potentiation effects. Statistical tools (e.g., ANOVA with post-hoc tests) should be used to confirm significance .
Q. What computational strategies can predict the compound's mechanism of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with bacterial targets (e.g., DNA gyrase or penicillin-binding proteins).
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors. Validate predictions with in vitro enzyme inhibition assays (e.g., ATPase activity for gyrase) .
Q. How can the compound's pharmacokinetic properties (e.g., metabolic stability) be evaluated preclinically?
- Methodological Answer :
- Microsomal Stability Assay : Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes.
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess inhibition potential.
- Plasma Protein Binding : Employ equilibrium dialysis to determine free vs. bound fractions .
Q. What experimental designs are appropriate for studying the compound's environmental impact?
- Methodological Answer : Follow OECD guidelines for ecotoxicity:
- Algal Growth Inhibition Test : Expose Raphidocelis subcapitata to 0.1–10 mg/L of the compound for 72 hours and measure biomass via optical density.
- Daphnia magna Acute Toxicity : Conduct 48-hour immobilization assays.
- Degradation Studies : Use HPLC-UV to monitor abiotic degradation under simulated sunlight (λ > 290 nm) .
Q. How can researchers integrate this compound into a theoretical framework for drug discovery?
- Methodological Answer : Link the compound to existing pharmacophore models for oxadiazole-based antimicrobials. Use the "lock-and-key" hypothesis to rationalize its interaction with bacterial enzymes. Incorporate findings into systems biology models to predict downstream effects on bacterial metabolic networks .
Q. What strategies address solubility challenges in formulation development?
- Methodological Answer :
- Co-solvent Systems : Test PEG-400/water mixtures (10–30% v/v) to enhance aqueous solubility.
- Nanoparticulate Formulations : Prepare PLGA nanoparticles via emulsion-solvent evaporation and characterize particle size (DLS) and drug loading (UV-Vis).
- Salt Formation : Screen with counterions (e.g., HCl, sodium) to improve crystallinity and dissolution rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
